2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid

Physicochemical differentiation Drug-likeness Ligand efficiency

2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid (C17H20N2O4, MW 316.35 g/mol) is a synthetic amino acid derivative belonging to the naphthyl-oxobutanoic acid scaffold class. It features a central 4-oxobutanoic acid backbone bearing an N-(naphthalen-1-yl)carboxamide at position 4 and a 2-hydroxypropylamino substituent at position 2, introducing a chiral secondary alcohol and a secondary amine.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
Cat. No. B12192772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESCC(CNC(CC(=O)NC1=CC=CC2=CC=CC=C21)C(=O)O)O
InChIInChI=1S/C17H20N2O4/c1-11(20)10-18-15(17(22)23)9-16(21)19-14-8-4-6-12-5-2-3-7-13(12)14/h2-8,11,15,18,20H,9-10H2,1H3,(H,19,21)(H,22,23)
InChIKeyPDSSVCSVMJQBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid: Procurement-Relevant Identity and Scaffold Classification


2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid (C17H20N2O4, MW 316.35 g/mol) is a synthetic amino acid derivative belonging to the naphthyl-oxobutanoic acid scaffold class. It features a central 4-oxobutanoic acid backbone bearing an N-(naphthalen-1-yl)carboxamide at position 4 and a 2-hydroxypropylamino substituent at position 2, introducing a chiral secondary alcohol and a secondary amine . This scaffold class has established precedent as a kynureninase inhibitor pharmacophore, with the naphthyl-desaminokynurenine analog demonstrating competitive, reversible inhibition of both human and bacterial kynureninase (Ki = 22 µM and 5 µM, respectively) [1]. The compound is catalogued in the Mcule purchasable screening library and is available from multiple suppliers at ≥95% purity for non-human research applications.

Why In-Class Naphthyl-Oxobutanoic Acid Analogs Cannot Substitute for 2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid in Screening Cascades


Substitution among naphthyl-oxobutanoic acid analogs is not straightforward because the N2-substituent fundamentally alters hydrogen-bonding capacity, molecular topology, and stereochemical complexity. The simpler des-amino analog 4-(naphthalen-1-ylamino)-4-oxobutanoic acid (CAS 37642-93-6) lacks the 2-hydroxypropylamino group entirely, reducing its molecular weight by 73 Da (316.35 vs. 243.26 Da) and its hydrogen-bond donor count from 3 to 2 . Positional isomers such as the 3-hydroxypropyl variant reposition the hydroxyl group along the alkyl chain, altering the spatial orientation of the H-bond donor and potentially shifting target engagement profiles . These structural differences are non-trivial: the 2-hydroxypropyl group introduces a chiral center absent in the des-amino analog, enabling stereoselective interactions that may be critical for hit identification in target-based screens. Class-level kynureninase inhibition data confirm that even minor alterations to the bicyclic ring system shift Ki values by several-fold between human and bacterial enzyme isoforms [1], underscoring that generic scaffold interchange risks losing or misinterpreting biological activity.

Quantitative Differential Evidence for 2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid vs. Closest Analogs


Molecular Weight Expansion Enables Distinct Physicochemical Profile vs. Des-Amino Baseline Scaffold

The target compound adds 73.09 Da in molecular weight compared to the simplest in-class analog 4-(naphthalen-1-ylamino)-4-oxobutanoic acid (CAS 37642-93-6), driven by the 2-hydroxypropylamino substituent. This mass increase is non-trivial relative to the baseline scaffold (316.35 vs. 243.26 Da; a 30% increase) . Although logP and PSA data for the target compound have not been published in peer-reviewed literature, the 2-hydroxypropylamino group is expected to add approximately one H-bond donor (secondary amine NH or secondary alcohol OH) and raise topological polar surface area by an estimated 40–50 Ų relative to the des-amino baseline (PSA ≈ 66.4 Ų), based on fragment-based additive calculations using the des-amino analog's SMILES-derived PSA as starting point . The presence of a chiral center at the 2-position carbon (absent in the des-amino analog) introduces stereochemical complexity that may be exploited for enantioselective target engagement .

Physicochemical differentiation Drug-likeness Ligand efficiency

Naphthyl-Oxobutanoic Acid Scaffold Demonstrates Validated Kynureninase Inhibition with Differential Species Selectivity

The naphthyl-oxobutanoic acid scaffold class, of which the target compound is a member, has experimentally validated kynureninase inhibitory activity. In a comparative study by Fitzgerald et al. (2001), the naphthyl analog of desaminokynurenine—structurally related to the target compound's core—was the most potent inhibitor among a series of bicyclic kynurenine analogs, with Ki values of 5 µM for Pseudomonas fluorescens kynureninase and 22 µM for recombinant human kynureninase [1]. The inhibition was characterized as simple competitive and reversible by dilution for both enzyme isoforms [1]. In contrast, cyclohexyl and simpler naphthyl amino acid derivatives were markedly weaker (Ki = 844 µM and 207 µM, respectively) [2]. While the target compound has not been directly tested in this assay, its core scaffold is identical to that of the potent naphthyl-desaminokynurenine series, and the additional 2-hydroxypropylamino substituent may further modulate enzyme affinity via additional active-site H-bond contacts.

Kynureninase inhibition Tryptophan metabolism Enzyme inhibitor pharmacology

The 2-Hydroxypropyl Substituent Introduces an Additional H-Bond Donor vs. Allylamino and Hydroxyethyl Analogs

The 2-hydroxypropylamino substituent at position 2 of the target compound provides a secondary alcohol group (-CH(OH)CH3) capable of acting as both a hydrogen-bond donor (OH) and acceptor (OH and NH). In comparison, the allylamino analog 2-(allylamino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid carries an allyl group (CH2=CH-CH2-) that lacks any H-bond donor beyond the secondary amine, and the hydroxyethyl analog 2-((2-hydroxyethyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid bears a primary alcohol (-CH2CH2OH) with a shorter two-carbon linker. The 2-hydroxypropyl group's three-carbon chain provides greater conformational flexibility and a methyl-branched secondary alcohol, which may confer distinct entropic and enthalpic contributions to target binding compared to the linear primary alcohol of the hydroxyethyl variant . Quantitative H-bond donor count for the target compound is estimated at 3 (carboxylic acid OH + secondary amine NH + secondary alcohol OH), vs. 2 for the allylamino analog (carboxylic acid OH + secondary amine NH) .

Hydrogen bonding Structure-activity relationships Analog differentiation

The 2-Hydroxypropylamino Group Differentiates from 3-Hydroxypropyl Positional Isomer Through Altered Intramolecular H-Bond Geometry

The target compound places the hydroxyl group on the propyl chain at position 2 (adjacent to the secondary amine), whereas the positional isomer 2-((3-hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid positions the hydroxyl at the terminal carbon of the three-carbon chain. This positional shift alters the potential for intramolecular hydrogen bonding between the secondary amine (NH) and the hydroxyl group. In the 2-hydroxypropyl isomer, the hydroxyl is positioned on the α-carbon relative to the amine, enabling a five-membered intramolecular H-bonded ring (NH⋯HO), which may pre-organize the molecule into a specific conformation . In the 3-hydroxypropyl isomer, the hydroxyl is terminal (γ-position), favoring a six-membered intramolecular ring or intermolecular interactions with solvent. These conformational preferences can influence target binding, membrane permeability, and metabolic stability in screening contexts [1]. No published head-to-head biological comparison between these two positional isomers is currently available.

Positional isomerism Conformational analysis Molecular recognition

Recommended Application Scenarios for 2-((2-Hydroxypropyl)amino)-4-(naphthalen-1-ylamino)-4-oxobutanoic acid Based on Differential Evidence


Kynureninase Inhibitor Hit Expansion and SAR Exploration

The naphthyl-oxobutanoic acid scaffold is a validated kynureninase inhibitor pharmacophore with demonstrated competitive, reversible inhibition of both human (Ki = 22 µM) and bacterial (Ki = 5 µM) enzyme isoforms [1]. The target compound extends this scaffold with a 2-hydroxypropylamino substituent that introduces stereochemical complexity and an additional H-bond donor. This makes it suitable for structure-activity relationship (SAR) expansion studies aimed at improving potency or species selectivity, particularly in programs targeting tryptophan metabolism in neurodegeneration or immuno-oncology.

Fragment-Based or Virtual Screening Library Enrichment with Chiral Naphthyl Amino Acids

With a molecular weight of 316.35 Da, 3 estimated H-bond donors, and a chiral center at the C2 position, the compound occupies a physicochemical space distinct from the simpler des-amino analog (MW 243.26, HBD 2, achiral) . It is catalogued in the Mcule purchasable screening library and can serve as a diversity-enhancing element in screening decks where naphthyl-oxobutanoic acid analogs are underrepresented, particularly for targets requiring stereospecific ligand recognition.

Control Compound for Positional Isomer Differentiation Studies

The target compound (2-hydroxypropyl isomer) and its positional isomer (3-hydroxypropyl variant) share identical molecular formula and mass (C17H20N2O4, 316.35 Da) but differ in hydroxyl group placement, which is expected to alter intramolecular H-bonding patterns (5-membered vs. 6-membered NH⋯HO rings) [2]. This pair can serve as a matched molecular pair for investigating how subtle changes in H-bond geometry affect target binding, permeability, or metabolic stability in lead optimization campaigns.

Scaffold-Hopping Starting Point from Linear Kynurenine Analogs to Naphthyl-Fused Systems

The bicyclic naphthyl ring system provides enhanced aromatic stacking potential compared to monocyclic kynurenine analogs. In the Fitzgerald et al. study, the naphthyl analog was 39-fold more potent (Ki = 22 µM) than the cyclohexyl analog (Ki = 844 µM) against human kynureninase [1]. The target compound retains this naphthyl advantage while adding an H-bond-donating hydroxypropyl group, potentially enabling simultaneous π-stacking and directed H-bond interactions not achievable with simpler analogs.

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